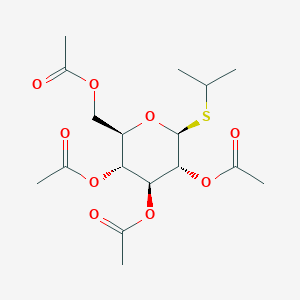
Rhenium(iv)oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhenium(iv)oxide, also known as rhenium dioxide, is an inorganic compound with the chemical formula ReO₂. This gray to black crystalline solid is a laboratory reagent that can be used as a catalyst. It adopts the rutile structure and is known for its high density and insolubility in water .
Métodos De Preparación
Rhenium(iv)oxide can be synthesized through several methods:
Comproportionation Reaction: This involves the reaction of rhenium heptoxide (Re₂O₇) with elemental rhenium (Re) to produce this compound[ 2 Re₂O₇ + 3 Re → 7 ReO₂ ]
Chemical Transport: Single crystals of this compound can be obtained by chemical transport using iodine as the transporting agent[ ReO₂ + I₂ ⇌ ReO₂I₂ ]
Disproportionation: At high temperatures, this compound undergoes disproportionation to form rhenium heptoxide and elemental rhenium[ 7 ReO₂ → 2 Re₂O₇ + 3 Re ]
Formation of Rhenates: In molten sodium hydroxide, this compound forms sodium rhenate[ 2 NaOH + ReO₂ → Na₂ReO₃ + H₂O ]
Análisis De Reacciones Químicas
Rhenium(iv)oxide undergoes various chemical reactions:
Oxidation: this compound can be oxidized to higher oxidation states, such as rhenium heptoxide (Re₂O₇).
Reduction: It can be reduced to lower oxidation states, including elemental rhenium.
Substitution: this compound can react with other compounds to form rhenates and other rhenium-containing compounds.
Common reagents and conditions used in these reactions include iodine for chemical transport, sodium hydroxide for the formation of rhenates, and high temperatures for disproportionation reactions. Major products formed from these reactions include rhenium heptoxide, sodium rhenate, and elemental rhenium .
Aplicaciones Científicas De Investigación
Rhenium(iv)oxide has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Superconducting Ceramics: this compound is used as an additive in the fabrication of superconducting ceramics.
Protective Layers: Layers containing this compound can be used to protect dielectric layers, inter-connects, and ferroelectric capacitors.
Electrochemical Applications: It is used in electrochemical applications such as fuel cells due to its ionic conductivity.
Mecanismo De Acción
The mechanism by which rhenium(iv)oxide exerts its effects involves its ability to act as a catalyst. The unique structural arrangement of rhenium atoms in the rutile structure allows it to facilitate various chemical reactions by lowering the activation energy and providing a surface for the reactions to occur. In electrochemical applications, this compound enhances ionic conductivity and stability .
Comparación Con Compuestos Similares
Rhenium(iv)oxide can be compared with other rhenium oxides and similar compounds:
Rhenium(vi)oxide (ReO₃): This compound has a different structure and is known for its high melting point and volatility.
Rhenium(vii)oxide (Re₂O₇): This compound is the anhydride form of perrhenic acid and is used as a raw material for other rhenium compounds.
Manganese(iv)oxide (MnO₂): Similar to this compound, manganese(iv)oxide is used as a catalyst and has a similar rutile structure.
This compound is unique due to its high density, insolubility in water, and specific catalytic properties that make it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
O2Re-4 |
|---|---|
Peso molecular |
218.206 g/mol |
Nombre IUPAC |
oxygen(2-);rhenium |
InChI |
InChI=1S/2O.Re/q2*-2; |
Clave InChI |
DBHPZKRWADFVFI-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[Re] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3h-imidazo[2,1-a]isoindol-5-ol](/img/structure/B12840861.png)
![7-Thia-2-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B12840863.png)


![2-hydroxy-3,3-dimethyl-5-oxo-3,5-dihydro-2H-benzo[g]indole 1-oxide](/img/structure/B12840884.png)
![1,5-Difluorobicyclo[3.3.1]nonane](/img/structure/B12840887.png)

![5-Fluoro-7,12-dimethylbenz[a]anthracene](/img/structure/B12840892.png)
![2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride](/img/structure/B12840893.png)

![2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide](/img/structure/B12840898.png)
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B12840900.png)
